molecular formula C4H5N3O2 B131700 6-Aminouracil CAS No. 143519-00-0

6-Aminouracil

Cat. No.: B131700
CAS No.: 143519-00-0
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
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Description

6-aminouracil is a 9,11,15-octadecatrienoic acid.

Scientific Research Applications

Synthesis and Chemical Applications of 6-Aminouracil

This compound is a versatile compound predominantly utilized as a foundational material in synthesizing a variety of heterocyclic structures. This compound's significance is particularly pronounced in the realm of multicomponent reactions (MCRs), where it serves as a key ingredient for synthesizing diverse organic compounds. For instance, it's used in the creation of various heterocyclic scaffolds such as pyrido-, pyrrolo-, and pyrimido-pyrimidines, as well as fused spirooxindole derivatives (Ziarani et al., 2016). Recent advancements in this domain have been significant, especially in the synthesis of fused uracils annulated with other heterocyclic rings. These developments are pivotal in addressing various biological and pharmacological targets, and have been summarized in a comprehensive review of modern synthetic strategies and research developments (Javahershenas, 2021).

Applications in Molecular Structure and Complex Formation

The utility of this compound extends to its role as a precursor in synthesizing numerous uracil derivatives of biological and pharmaceutical significance. For instance, its application in the efficient synthesis of a series of 8-substituted-azapurins, which have been thoroughly characterized in both solution and solid states, showcases its versatility. Notably, these synthesized compounds have been studied using various spectroscopic techniques, providing insights into their structural and electronic properties (Debnath et al., 2017).

Crystallography and Material Science Applications

Crystallization studies of this compound have revealed its diversified applications in various fields, including material science. The compound exhibits rigid hydrogen-bonding sites, leading to the formation of distinct structures during crystallization attempts. This property has been leveraged in the examination of its preferred hydrogen-bonding frameworks, contributing to the understanding of molecular interactions in solid-state chemistry (Gerhardt & Bolte, 2013).

Biological and Pharmaceutical Applications

This compound is instrumental in synthesizing various heterocyclic compounds, which are then evaluated for their biological activities, such as anticancer properties against specific cell lines. These synthesized compounds are further analyzed for their ability to inhibit certain enzymes, highlighting the compound's potential in drug discovery and pharmaceutical applications (Sarg & El-Shaer, 2014).

Properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061241
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

873-83-6
Record name 6-Aminouracil
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Record name 6-Aminouracil
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Record name 6-Aminouracil
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Record name 6-Aminouracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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